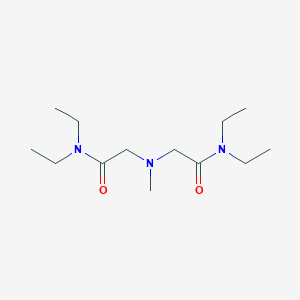
2,2'-(Methylazanediyl)bis(N,N-diethylacetamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Methylazanediyl)bis(N,N-diethylacetamide): is a chemical compound with the molecular formula C13H27N3O2 and a molecular weight of 257.37 g/mol . This compound is known for its role as a ligand in coordination chemistry, where it forms complexes with metal ions . It is a functionalized diacetamide ligand, which means it has two acetamide groups attached to a central amine nitrogen atom .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Methylazanediyl)bis(N,N-diethylacetamide) typically involves the reaction of N,N-diethylacetamide with a methylamine derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: N,N-diethylacetamide and a methylamine derivative.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level to facilitate the reaction.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of 2,2’-(Methylazanediyl)bis(N,N-diethylacetamide) involves scaling up the laboratory synthesis process. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent product quality and high yield .
Chemical Reactions Analysis
Types of Reactions: 2,2’-(Methylazanediyl)bis(N,N-diethylacetamide) undergoes various chemical reactions, including:
Complexation: It forms complexes with metal ions, acting as a tridentate ligand.
Substitution Reactions: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Complexation Reactions: Common reagents include metal salts such as neodymium chloride.
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions. The reactions are carried out under controlled conditions to ensure selective substitution.
Major Products:
Complexation Reactions: The major products are metal-ligand complexes, where the ligand coordinates to the metal ion through its nitrogen and oxygen atoms.
Substitution Reactions: The major products depend on the specific substitution reaction but generally involve the replacement of one or more functional groups on the ligand.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,2’-(Methylazanediyl)bis(N,N-diethylacetamide) involves its ability to act as a tridentate ligand, coordinating to metal ions through its nitrogen and oxygen atoms . This coordination stabilizes the metal ion and can influence its reactivity and properties. The molecular targets are the metal ions, and the pathways involved include the formation of metal-ligand complexes .
Comparison with Similar Compounds
2,2’-(Benzylazanediyl)bis(N,N-dimethylacetamide): This compound has a benzyl group instead of a methyl group, which can influence its complexation behavior and stability.
2,2’-Azanediylbis(N,N-dimethylacetamide): This compound lacks the methyl group, which can affect its binding strength with metal ions.
2,2’-Oxybis(N,N-dimethylacetamide): This ether-functionalized ligand forms weaker complexes with metal ions compared to the amine-functionalized ligand.
Uniqueness: 2,2’-(Methylazanediyl)bis(N,N-diethylacetamide) is unique due to its ability to form thermodynamically strong complexes with metal ions. The presence of the methyl group allows for fine-tuning of the binding strength with metal ions, which is not possible with ether-functionalized ligands .
Properties
Molecular Formula |
C13H27N3O2 |
|---|---|
Molecular Weight |
257.37 g/mol |
IUPAC Name |
2-[[2-(diethylamino)-2-oxoethyl]-methylamino]-N,N-diethylacetamide |
InChI |
InChI=1S/C13H27N3O2/c1-6-15(7-2)12(17)10-14(5)11-13(18)16(8-3)9-4/h6-11H2,1-5H3 |
InChI Key |
HAAKEGMMVLTNLV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CN(C)CC(=O)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-dihydroxy-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxyphenyl]chromen-4-one;Sophoricoside](/img/structure/B12507513.png)
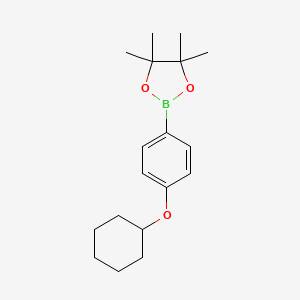
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12507543.png)
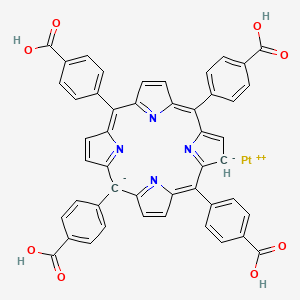
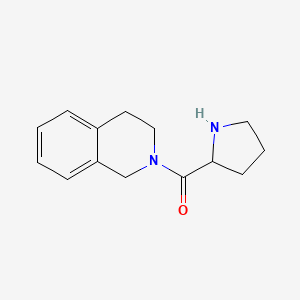
![(1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucito](/img/structure/B12507557.png)
![12-Phenyl-12h-benzo[b]phenothiazine](/img/structure/B12507563.png)
![(2S)-2-[(tert-butoxycarbonyl)amino]-3-(methylcarbamoyl)propanoic acid](/img/structure/B12507567.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[de]isochromene-1,3-dione](/img/structure/B12507569.png)

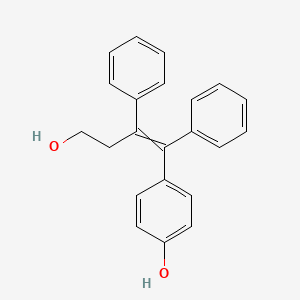
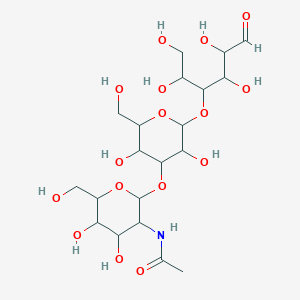
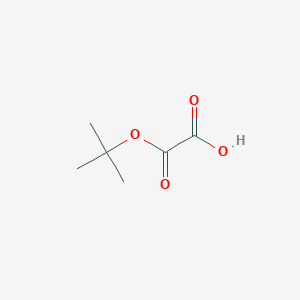
![7-(4-fluorophenyl)-5-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12507607.png)
